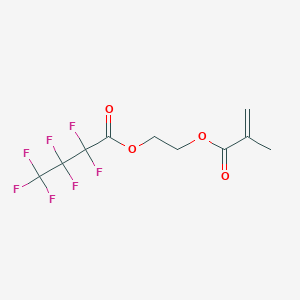
2,5-Furandione, 3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Furandione, 3-(1-methylethyl)-, also known by its chemical formula C7H8O3, is an organic compound with a molecular weight of 140.1366 g/mol . This compound is a derivative of furandione, characterized by the presence of an isopropyl group at the third position of the furan ring. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Furandione, 3-(1-methylethyl)- can be synthesized from cis-butenedioic anhydride and mercury, (1-methylethyl) (nitrato-O)- (9CI) . The reaction involves the introduction of the isopropyl group to the furan ring, followed by cyclization to form the furandione structure. The reaction conditions typically include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of 2,5-Furandione, 3-(1-methylethyl)- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of catalysts and advanced reaction vessels helps in achieving the desired purity and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Furandione, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furandione to dihydrofuran derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, dihydrofuran derivatives, and substituted furandiones, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
2,5-Furandione, 3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2,5-Furandione, 3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandione, 3-methyl-: This compound has a similar structure but with a methyl group instead of an isopropyl group.
Maleic anhydride: A simpler anhydride with no substituents on the furan ring.
Citraconic anhydride: Another derivative with a methyl group on the furan ring.
Uniqueness
2,5-Furandione, 3-(1-methylethyl)- is unique due to the presence of the isopropyl group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the isopropyl group enhances reactivity or stability.
Propiedades
Número CAS |
64198-15-8 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3-propan-2-ylfuran-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-4(2)5-3-6(8)10-7(5)9/h3-4H,1-2H3 |
Clave InChI |
QSWLSAYLEATCSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)




![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
